Cas no 61108-69-8 (1,4-oxazepan-3-one)

1,4-oxazepan-3-one 化学的及び物理的性質

名前と識別子

-

- 1,4-oxazepan-3-one

- 1,4-oxazepin-3(2H)-one, tetrahydro-

- [1,4]-OXAZEPAN-3-ONE

- EN300-113498

- SCHEMBL440870

- MFCD00220428

- DTXSID60486043

- YNHIMQYJCDVCEG-UHFFFAOYSA-N

- AS-39438

- DB-189456

- Z1203733065

- [1,4]oxazepan-3-one

- 3-oxacaprolactam

- 61108-69-8

- CS-0037454

- AKOS006354205

- Tetrahydro-1,4-oxazepin-3(2h)-one

-

- MDL: MFCD00220428

- インチ: InChI=1S/C5H9NO2/c7-5-4-8-3-1-2-6-5/h1-4H2,(H,6,7)

- InChIKey: YNHIMQYJCDVCEG-UHFFFAOYSA-N

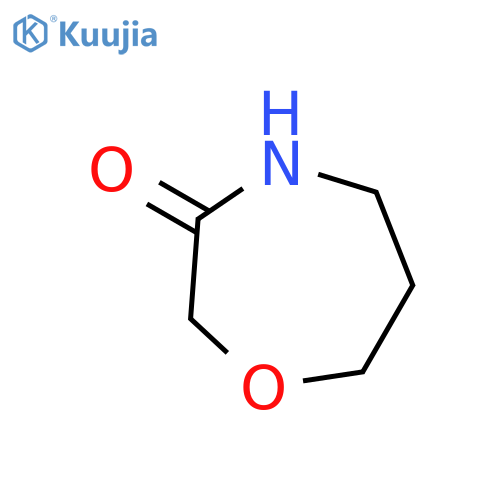

- ほほえんだ: C1CNC(=O)COC1

計算された属性

- せいみつぶんしりょう: 115.06337

- どういたいしつりょう: 115.063328530g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 92.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.4

- トポロジー分子極性表面積: 38.3Ų

じっけんとくせい

- PSA: 38.33

1,4-oxazepan-3-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D323574-5g |

[1,4]Oxazepan-3-one |

61108-69-8 | 95% | 5g |

$1085 | 2024-08-03 | |

| Enamine | EN300-113498-10.0g |

1,4-oxazepan-3-one |

61108-69-8 | 95% | 10g |

$1374.0 | 2023-05-03 | |

| Ambeed | A810529-250mg |

1,4-Oxazepan-3-one |

61108-69-8 | 95% | 250mg |

$105.0 | 2025-02-25 | |

| Chemenu | CM284169-5g |

1,4-Oxazepan-3-one |

61108-69-8 | 95% | 5g |

$849 | 2021-06-09 | |

| Fluorochem | 080156-1g |

1,4]-Oxazepan-3-one |

61108-69-8 | 98% | 1g |

£192.00 | 2022-03-01 | |

| eNovation Chemicals LLC | D323574-2g |

[1,4]Oxazepan-3-one |

61108-69-8 | 95% | 2g |

$585 | 2024-08-03 | |

| 1PlusChem | 1P00IB9U-250mg |

1,4-Oxazepin-3(2H)-one, tetrahydro- |

61108-69-8 | 95% | 250mg |

$76.00 | 2025-02-28 | |

| Enamine | EN300-113498-10g |

1,4-oxazepan-3-one |

61108-69-8 | 95% | 10g |

$1374.0 | 2023-10-26 | |

| A2B Chem LLC | AI53618-250mg |

1,4-oxazepan-3-one |

61108-69-8 | 95% | 250mg |

$142.00 | 2024-04-19 | |

| 1PlusChem | 1P00IB9U-100mg |

1,4-Oxazepin-3(2H)-one, tetrahydro- |

61108-69-8 | 95% | 100mg |

$45.00 | 2025-02-28 |

1,4-oxazepan-3-one 関連文献

-

1. Hexahydro-1,4-oxazepinos. Part 2. Unambiguous synthesisGeorge R. Brown,Alan J. Foubister,Brian Wright J. Chem. Soc. Perkin Trans. 1 1987 557

1,4-oxazepan-3-oneに関する追加情報

1,4-オキサゼパン-3-オン(CAS No. 61108-69-8)の総合解説:特性・応用・研究動向

1,4-オキサゼパン-3-オン(1,4-oxazepan-3-one)は、複素環式化合物の一種であり、CAS登録番号61108-69-8で特定される有機分子です。この化合物は、7員環構造に酸素原子と窒素原子を含むヘテロ環を有し、医薬品中間体や材料科学分野での潜在的な応用が注目されています。

近年、サステナブルケミストリーやグリーン合成の需要増加に伴い、1,4-オキサゼパン-3-オンの効率的な合成法に関する研究が活発化しています。特に、触媒的反応や溶媒フリー条件での合成プロセス開発は、AI予測モデルを活用した実験設計とも連動し、学術界で高い関心を集めています。

分子構造の特徴として、極性官能基を有するため、水素結合形成能や生体適合性を示す可能性が指摘されています。これにより、ドラッグデリバリーシステム(DDS)やバイオマテリアル分野での利用が検討されており、創薬研究におけるスキャフォールド分子としての価値も評価されています。

分析技術の進歩により、61108-69-8の物理化学的性質に関する知見が深化しています。質量分析(LC-MS)やNMR分光法を用いた構造解析から、結晶多形の制御や安定性試験データが蓄積されつつあります。これらは品質管理や規制対応において重要な基礎データとなります。

産業応用面では、高分子改質剤や機能性材料の原料としての可能性が探求されています。バイオベースプラスチック開発の文脈で、生分解性向上や機械的強度調整への寄与が研究されており、循環型経済(サーキュラーエコノミー)に資する化学物質としての期待も高まっています。

安全性に関する最新の知見では、QSAR予測に基づくリスクアセスメントが進められています。OECDテストガイドラインに準拠した生態毒性評価や分解性試験データが公開されることで、ESG投資基準を満たす化学物質としての位置付けが明確化されつつあります。

市場動向として、精密医療や個別化治療の進展に伴い、標的型薬剤の構築要素としての需要が予測されています。デジタルツイン技術を活用した分子設計プロセスの効率化も相まって、創薬パイプラインにおける重要性が増す可能性があります。

学術文献では、61108-69-8を含む窒素酸素複素環の構造活性相関(SAR)研究が増加傾向にあります。機械学習アルゴリズムを用いたバーチャルスクリーニングにより、新たな生物学的ターゲットとの相互作用が探索され、創薬リード化合物としての再評価が進んでいます。

今後の展望として、フロー化学技術との統合による連続生産プロセスの開発や、バイオカタリシスを利用した不斉合成手法の確立が期待されます。カーボンニュートラルを視野に入れた合成経路の最適化は、SDGs目標達成に貢献する化学技術としての発展が予想されます。

総括すると、1,4-オキサゼパン-3-オンは、その特異な分子構造と多様な応用可能性から、学術研究と産業利用の両面で重要性を増す化合物です。CAS 61108-69-8として登録されたこの物質は、次世代材料開発やライフサイエンス分野におけるイノベーションの鍵となる可能性を秘めています。

61108-69-8 (1,4-oxazepan-3-one) 関連製品

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)